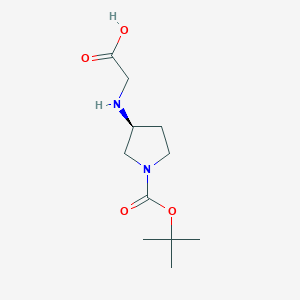
(S)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
(S)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CMPB or Carbapenem-3-carboxylic acid tert-butyl ester. It is a derivative of carbapenem, a class of antibiotics known for their broad-spectrum activity against various bacteria.
Wirkmechanismus
The mechanism of action of CMPB is similar to that of carbapenem antibiotics. It works by inhibiting the activity of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This leads to the disruption of cell wall formation, ultimately causing bacterial cell death. CMPB has been shown to be effective against various gram-positive and gram-negative bacteria, including multidrug-resistant strains.
Biochemical and Physiological Effects
CMPB has been shown to have minimal toxicity in vitro and in vivo. In animal studies, it has been found to be well-tolerated and has not shown any significant adverse effects. However, further studies are needed to fully characterize its safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
CMPB has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. It has broad-spectrum activity against various bacteria, making it a useful tool for studying bacterial cell wall synthesis. However, its use is limited by its cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several future directions for the study of CMPB. One area of interest is the development of new antibiotics based on the structure of CMPB. Its broad-spectrum activity and minimal toxicity make it a promising candidate for the treatment of infectious diseases. Another area of interest is the study of the mechanism of action of carbapenem antibiotics. CMPB can be used as a probe to study the interaction between PBPs and carbapenems, providing insights into the development of new antibiotics. Additionally, the safety and pharmacokinetics of CMPB need to be further characterized to determine its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
CMPB has been extensively studied for its potential applications in various fields, including medicinal chemistry, chemical biology, and drug discovery. In medicinal chemistry, CMPB has been investigated as a potential lead compound for the development of new antibiotics. Its broad-spectrum activity against various bacteria, including multidrug-resistant strains, makes it a promising candidate for the treatment of infectious diseases.
In chemical biology, CMPB has been used as a probe to study the mechanism of action of carbapenem antibiotics. Its structural similarity to carbapenems allows it to bind to the same targets in bacteria, providing insights into the mechanism of action of these antibiotics.
Eigenschaften
IUPAC Name |
2-[[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(7-13)12-6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCDJLXQVCCCHB-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(S)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B3235397.png)
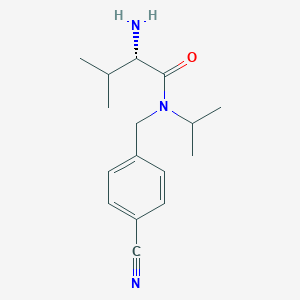
![{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid](/img/structure/B3235409.png)

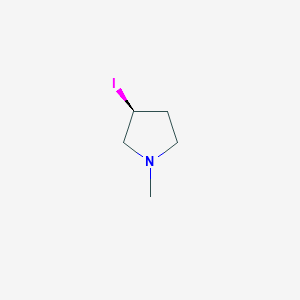
![(S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one](/img/structure/B3235436.png)
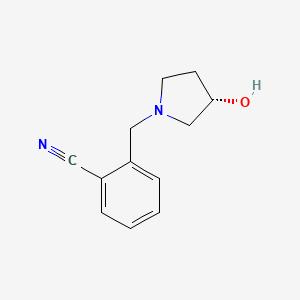
![(S)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B3235446.png)
![(S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide](/img/structure/B3235451.png)
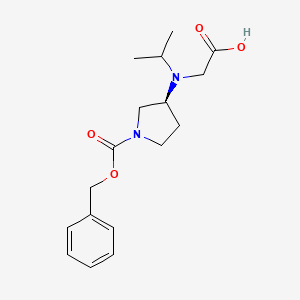

![(S)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B3235469.png)
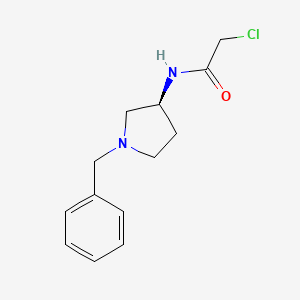
![1-((S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B3235481.png)